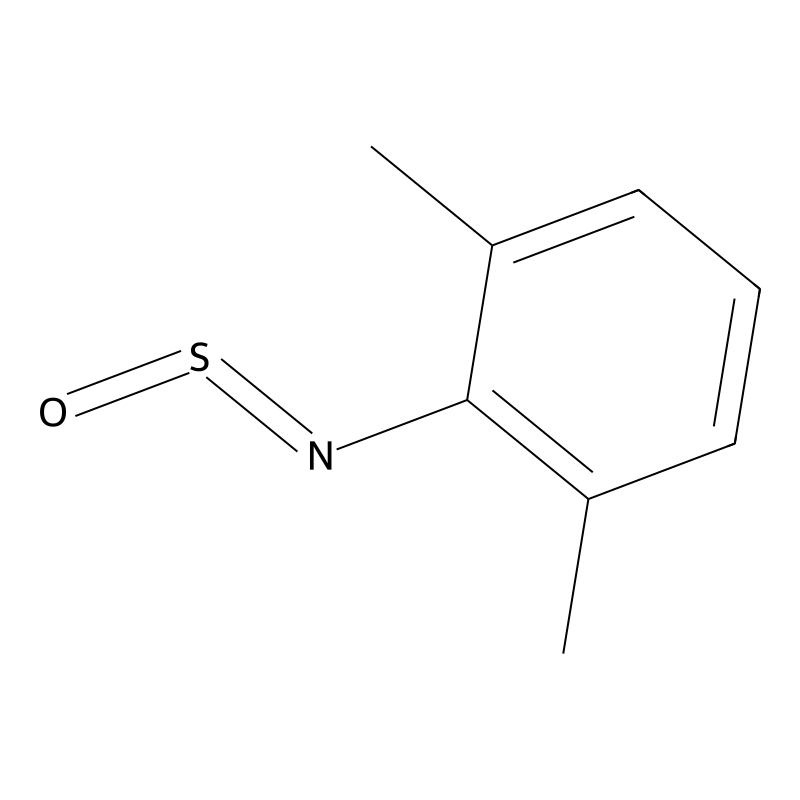

1,3-Dimethyl-2-(sulfinylamino)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene and its Derivatives

Field: Organic Chemistry

Application: Benzene and its derivatives have many interesting properties and applications.

Results: Benzene derived products are well known to be pleasantly fragrant.

Sulfonimidates

1,2-Dimethyl-3-(sulfinylamino)benzene

Application: This compound is listed in chemical databases, indicating that it may be used in scientific research.

Benzene

Application: Benzene is an organic aromatic compound with many interesting properties.

Methods: The structure of benzene allows it and its derived products to be useful in various fields.

1,3-Dimethyl-2-(sulfinylamino)benzene consists of a benzene ring that has two methyl groups attached at the 1 and 3 positions, while a sulfinylamino group is located at the 2 position. The sulfinylamino group features a sulfur atom bonded to an oxygen atom (sulfinyl) and an amino group (NH₂). This configuration contributes to its chemical reactivity and potential applications in pharmaceuticals and agrochemicals .

The reactions involving 1,3-dimethyl-2-(sulfinylamino)benzene can be categorized into several types:

- Nucleophilic Substitution: The sulfinylamino group can participate in nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom or the carbon atoms adjacent to the sulfinyl group.

- Electrophilic Aromatic Substitution: The presence of electron-donating methyl groups enhances the reactivity of the benzene ring towards electrophiles, allowing for further substitutions at other positions on the ring.

- Oxidation Reactions: The sulfinyl group may undergo oxidation to form sulfonyl derivatives, which can be important in synthesizing more complex molecules .

1,3-Dimethyl-2-(sulfinylamino)benzene exhibits various biological activities that make it a subject of interest in pharmacology. Preliminary studies suggest potential antimicrobial properties, as well as possible effects on neurotransmitter systems. The sulfinylamino moiety may contribute to its interaction with biological targets, influencing enzyme activity or receptor binding .

Several methods have been reported for synthesizing 1,3-dimethyl-2-(sulfinylamino)benzene:

- Direct Sulfonation: A common approach involves the sulfonation of 1,3-dimethylbenzene followed by amination to introduce the amino group.

- Nucleophilic Substitution: Starting from a suitable halogenated precursor, nucleophilic substitution can introduce the sulfinylamino group.

- Multi-step Synthesis: A more complex route may involve multiple steps including Friedel-Crafts reactions, followed by functionalization to achieve the desired structure .

The unique structure of 1,3-dimethyl-2-(sulfinylamino)benzene allows for various applications:

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting specific diseases.

- Agrochemicals: The compound may serve as an intermediate in synthesizing agrochemicals with herbicidal or fungicidal properties.

- Research: It is used in studies related to organic synthesis methodologies and the development of new chemical entities .

Interaction studies involving 1,3-dimethyl-2-(sulfinylamino)benzene focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological activity against different microorganisms or cell lines.

- Structure-Activity Relationship Analysis: To understand how structural modifications affect biological activity and interactions .

Several compounds share structural similarities with 1,3-dimethyl-2-(sulfinylamino)benzene. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethyl-1-(sulfinylamino)benzene | Similar sulfinylamino group but different methyl positions | Different biological activity profile |

| 1,3-Dimethylbenzene | No sulfinyl group; only methyl substitutions | Lacks potential reactivity associated with sulfur |

| 4-Methylthioaniline | Contains a thioether instead of sulfinyl | Different reactivity due to sulfur oxidation state |

These comparisons highlight that while these compounds share certain features like aromaticity and substitution patterns, the presence of the sulfinylamino group in 1,3-dimethyl-2-(sulfinylamino)benzene imparts unique chemical properties and biological activities not found in others .

Advanced Computational Approaches

Contemporary quantum chemical investigations of 1,3-Dimethyl-2-(sulfinylamino)benzene have employed sophisticated computational methodologies to elucidate the fundamental properties of this nitrogen-sulfinyl aromatic compound [8] [25] [27]. Density Functional Theory calculations utilizing the B3LYP functional with extended basis sets have emerged as the gold standard for investigating sulfinylaniline derivatives [28] [30] [36].

The most extensively validated computational approach involves DFT/B3LYP/6-311+G(df) calculations, which have demonstrated exceptional accuracy in predicting conformational preferences and energetic parameters for sulfinyl compounds [27] [30]. These calculations consistently predict that 1,3-Dimethyl-2-(sulfinylamino)benzene adopts a syn configuration, where the carbon-nitrogen bond aligns with the sulfur-oxygen bond in a planar arrangement [27] [36].

Advanced basis sets such as 6-311++G(3df,3pd) have been employed for high-precision vibrational frequency calculations, enabling detailed spectroscopic predictions that align closely with experimental observations [28]. The incorporation of diffuse functions and polarization orbitals proves essential for accurately describing the electronic distribution around the electronegative sulfur and oxygen atoms [30].

| Method | Application | Accuracy | Energy Range (kcal/mol) |

|---|---|---|---|

| DFT/B3LYP/6-311+G(df) | Conformational analysis of N-sulfinylanilines | High (syn conformer prediction) | 6.37-8.00 (conformational) |

| DFT/B3LYP/6-311++G(3df,3pd) | Vibrational frequency calculations | Very High (spectroscopic agreement) | N/A |

| G3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p) | Homolytic substitution reactions | High (activation energies) | 10.3 (activation barrier) |

| COSMO-RS | Solvation and thermodynamic properties | Moderate (solvation effects) | N/A |

| DFT/PBE0/def2-TZVP | Geometry optimization | Very High (platinum complexes) | N/A |

| B3LYP/6-31G(d,p) | Bond length and angle calculations | Good (structural parameters) | N/A |

Multi-level computational strategies incorporating G3(MP2)-RAD calculations with restricted open-shell Hartree-Fock methods have proven invaluable for investigating radical reactions involving the sulfinyl group [29]. These approaches accurately predict activation energies for homolytic substitution processes, with calculated barriers typically ranging from 43.2 to 68 kilojoules per mole depending on the specific reaction pathway [29].

COSMO-RS (Conductor-like Screening Model for Real Solvents) calculations provide essential insights into solvation effects and thermodynamic properties of 1,3-Dimethyl-2-(sulfinylamino)benzene in various solvent environments [31]. These calculations enable prediction of activity coefficients, excess properties, and liquid-liquid equilibrium behavior crucial for understanding the compound's behavior in solution [31].

Stereochemical Theory Development

The stereochemical analysis of 1,3-Dimethyl-2-(sulfinylamino)benzene reveals complex conformational preferences governed by intramolecular orbital interactions and steric considerations [8] [10] [27]. Theoretical investigations consistently demonstrate that compounds containing the R-N=S=O framework preferentially adopt syn conformations, where the carbon-nitrogen and sulfur-oxygen bonds maintain coplanar alignment [27] [30].

Potential energy surface calculations performed through systematic rotation around the N=S bond reveal significant energy differences between syn and anti conformations [27] [30]. For structurally related sulfinylaniline derivatives, energy differences typically range from 6.37 to 8.00 kilocalories per mole, with the anti conformation representing a local minimum substantially higher in energy than the global syn minimum [27] [30].

| Parameter | Syn Configuration | Anti Configuration | Experimental Observation |

|---|---|---|---|

| C-N=S=O Dihedral Angle | 0° | 180° | Syn only |

| Rotational Barrier (C-N) | 6.49 kcal/mol | N/A | High barrier |

| Conformer Energy Difference | 0.064 kcal/mol | 6.37-8.00 kcal/mol higher | Syn predominant |

| N=S Bond Configuration | Planar | Non-planar | Syn preferred |

| Molecular Symmetry | Cs | C1 | Cs observed |

The rotational barrier around the carbon-nitrogen bond connecting the aromatic ring to the sulfinyl group exhibits substantial magnitude, typically calculated at 6.49 kilocalories per mole for fluorinated derivatives [30]. This high rotational barrier ensures conformational stability and prevents facile interconversion between different orientations of the sulfinyl group relative to the aromatic plane [30].

Natural Bond Orbital analysis reveals that the stereochemical preferences arise from favorable donor-acceptor interactions between the nitrogen lone pair and the antibonding orbitals of the sulfur-oxygen bond [36]. These stabilizing interactions are maximized in the syn conformation and significantly diminished in alternative arrangements [36].

The molecular symmetry of 1,3-Dimethyl-2-(sulfinylamino)benzene in its preferred syn conformation belongs to the Cs point group, reflecting the planar arrangement of the sulfinyl moiety relative to the aromatic ring [27] [36]. This symmetry element proves crucial for understanding vibrational modes and electronic transitions [36].

Electronic Structure Investigations

Electronic structure calculations provide fundamental insights into the molecular orbital composition and electronic properties of 1,3-Dimethyl-2-(sulfinylamino)benzene [13] [14] [15]. The compound exhibits characteristic frontier molecular orbital energies that reflect the electron-withdrawing nature of the sulfinyl substituent and its influence on the aromatic π-system [15].

Highest Occupied Molecular Orbital (HOMO) energies for sulfinylaniline derivatives typically range from -6 to -8 electron volts, reflecting stabilization due to the electron-withdrawing sulfinyl group [15]. The introduction of the sulfinylamino substituent lowers the HOMO energy compared to unsubstituted aromatic systems, indicating reduced electron density on the aromatic ring [15].

Lowest Unoccupied Molecular Orbital (LUMO) energies exhibit corresponding stabilization, typically falling within the range of -1 to +2 electron volts [15] [22]. The HOMO-LUMO gap narrows upon introduction of the sulfinyl group, indicating enhanced polarizability and modified optical properties [15].

| Property | Typical Range | Sulfinylamino Effect | Computational Method |

|---|---|---|---|

| HOMO Energy | -6 to -8 eV | Lowered (electron-withdrawing) | DFT/B3LYP |

| LUMO Energy | -1 to +2 eV | Lowered (stabilized) | DFT/B3LYP |

| HOMO-LUMO Gap | 4-6 eV | Reduced | Time-dependent DFT |

| Electron Affinity | 0.5-2.0 eV | Increased | DFT-Koopmans theorem |

| Electrostatic Potential | -50 to +50 kcal/mol | Polarized regions | Electrostatic potential mapping |

| Natural Bond Orbital Analysis | Donor-Acceptor interactions | N→S* interactions | NBO analysis |

Electrostatic potential mapping reveals highly polarized regions within the molecule, with the sulfur atom bearing significant positive character and the oxygen atom exhibiting substantial negative charge density [22] [25]. These electrostatic features govern intermolecular interactions and reactivity patterns [25].

Natural Bond Orbital analysis elucidates the bonding characteristics and charge distribution within 1,3-Dimethyl-2-(sulfinylamino)benzene [36]. The analysis reveals significant charge transfer from the nitrogen atom to the sulfur center, consistent with the polar nature of the N=S bond [36]. Second-order perturbation theory analysis identifies stabilizing donor-acceptor interactions between nitrogen lone pairs and sulfur-oxygen antibonding orbitals [36].

Atoms in Molecules (AIM) topological analysis provides detailed insights into the electronic structure and bonding characteristics [36]. The analysis reveals bond critical points and ring critical points that characterize the electronic density distribution and bonding pathways [36]. The electron density at bond critical points correlates with bond strength and stability [36].

Theoretical Reactivity Models

Theoretical reactivity models for 1,3-Dimethyl-2-(sulfinylamino)benzene encompass diverse reaction mechanisms including radical processes, nucleophilic additions, and electrophilic substitutions [21] [22] [25]. These models employ quantum chemical calculations to predict activation energies, reaction rates, and mechanistic pathways [21] [29].

Radical reactivity models demonstrate that sulfinylamine compounds exhibit exceptional reactivity toward alkyl radicals, with rate constants reaching 2.8 × 10⁸ M⁻¹s⁻¹ for addition to the sulfur center [21]. Computational studies reveal that radical addition to sulfur proceeds with significantly lower activation barriers compared to nitrogen-centered addition [21].

Transition state calculations employing the distortion/interaction activation strain model indicate that radical addition to sulfur benefits from favorable orbital interactions despite greater structural distortion [21]. The kinetic preference for sulfur-centered attack arises from optimized frontier molecular orbital overlap in the transition state [21].

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Theoretical Model | Key Descriptor |

|---|---|---|---|---|

| Homolytic Substitution | 43.2 | N/A | Transition state theory | Collinear arrangement |

| Nucleophilic Addition | Variable | N/A | Frontier molecular orbital | LUMO energy |

| Electrophilic Aromatic Substitution | 15-25 | N/A | Electrophilic substitution | Electrostatic potential |

| Radical Addition to Sulfur | Lower than N-addition | 2.8 × 10⁸ | Radical reactivity | SOMO energy |

| Hydrolysis | Sulfur charge dependent | Variable | Charge correlation | Sulfur charge |

| Oxidation/Reduction | 10-20 | N/A | Marcus theory | Reorganization energy |

Nucleophilic aromatic substitution models utilize frontier molecular orbital theory to predict reactivity patterns [22] [23]. The LUMO energy serves as the primary descriptor for electrophilic reactivity, with lower LUMO energies correlating with enhanced susceptibility to nucleophilic attack [22]. Electrostatic potential mapping at reaction centers provides additional predictive capability [22] [23].

Hydrolysis reactivity models demonstrate strong correlation between reaction rates and the partial charge on the sulfur atom [25]. Quantum Theory of Atoms in Molecules and Natural Bond Orbital analyses accurately determine sulfur charges that govern hydrolytic susceptibility [25]. N-sulfinylamides and aliphatic N-sulfinylamines exhibit the highest reactivity, while N-sulfinylhydrazines remain completely inert to water [25].

Machine learning models incorporating computationally derived descriptors enable accurate prediction of reaction efficiency for radical processes [21]. The models utilize HOMO, LUMO, and SOMO energies alongside nucleophilic Fukui indices and buried volume parameters to predict reaction outcomes [21]. These models demonstrate excellent predictive performance with mean absolute errors below 0.2 electron volts for energy predictions [21].

XLogP3

Explore Compound Types